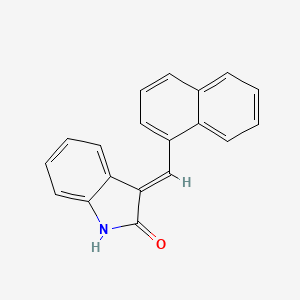

3-(Naphthalen-1-ylmethylene)indolin-2-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C19H13NO |

|---|---|

Molecular Weight |

271.3 g/mol |

IUPAC Name |

(3E)-3-(naphthalen-1-ylmethylidene)-1H-indol-2-one |

InChI |

InChI=1S/C19H13NO/c21-19-17(16-10-3-4-11-18(16)20-19)12-14-8-5-7-13-6-1-2-9-15(13)14/h1-12H,(H,20,21)/b17-12+ |

InChI Key |

NBUVXZLQSFVQLE-SFQUDFHCSA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC=C2/C=C/3\C4=CC=CC=C4NC3=O |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C=C3C4=CC=CC=C4NC3=O |

Origin of Product |

United States |

Advanced Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. Through ¹H NMR and ¹³C NMR, the chemical environment of each proton and carbon atom can be mapped, allowing for the unambiguous determination of the compound's structure.

In the ¹³C NMR spectrum, the carbonyl carbon of the indolinone lactam is expected to have a chemical shift in the range of δ 165-175 ppm. The carbons of the aromatic rings would generate a series of signals in the δ 110-150 ppm region. The carbon of the exocyclic double bond would also have a characteristic chemical shift. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be instrumental in confirming the connectivity between protons and carbons, thus solidifying the structural assignment.

Table 1: Hypothetical ¹H and ¹³C NMR Data for 3-(Naphthalen-1-ylmethylene)indolin-2-one

| Atom | Hypothetical ¹H Chemical Shift (δ, ppm) | Hypothetical ¹³C Chemical Shift (δ, ppm) |

| Indolinone NH | Singlet | - |

| Aromatic CH (Indolinone & Naphthalene) | Multiplets (7.0-8.5) | 110-150 |

| Vinylic CH | Singlet | 120-140 |

| Indolinone C=O | - | 165-175 |

| Indolinone C=C | - | 120-140 |

| Naphthalene (B1677914) C | - | 120-135 |

Note: The data in this table is hypothetical and based on the analysis of similar compounds. Actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a key analytical technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the unambiguous determination of the molecular formula.

For 3-(Naphthalen-1-ylmethylene)indolin-2-one (C₁₉H₁₃NO), the theoretical exact mass can be calculated. The mass spectrum would show a prominent molecular ion peak [M]⁺ corresponding to this mass. Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. The fragmentation of 3-(Naphthalen-1-ylmethylene)indolin-2-one would likely involve the cleavage of the bonds connecting the indolinone and naphthalene moieties, leading to the formation of characteristic fragment ions. The analysis of these fragments helps to confirm the presence of the different structural units within the molecule.

Table 2: Expected High-Resolution Mass Spectrometry Data for 3-(Naphthalen-1-ylmethylene)indolin-2-one

| Ion | Formula | Theoretical m/z |

| [M]⁺ | C₁₉H₁₃NO | Calculated Value |

| [M-CO]⁺ | C₁₈H₁₃N | Calculated Value |

| [C₁₀H₇CH₂]⁺ | C₁₁H₉ | Calculated Value |

| [C₈H₆NO]⁺ | C₈H₆NO | Calculated Value |

Note: The fragmentation pathway is hypothetical and would need to be confirmed by experimental data.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Confirmation

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, is used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique vibrational spectrum.

Table 3: Expected FT-IR Absorption Bands for 3-(Naphthalen-1-ylmethylene)indolin-2-one

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (Indolinone) | Stretching | 3100-3300 |

| C-H (Aromatic) | Stretching | 3000-3100 |

| C=O (Lactam) | Stretching | 1680-1720 |

| C=C (Aromatic & Vinylic) | Stretching | 1500-1650 |

| C-N | Stretching | 1200-1350 |

| C-H (Aromatic) | Bending (out-of-plane) | 700-900 |

Note: The expected wavenumber ranges are approximate and can be influenced by the molecular environment and physical state of the sample.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light by a molecule promotes electrons from a lower energy ground state to a higher energy excited state. The wavelengths at which these absorptions occur (λmax) are characteristic of the chromophores present in the molecule.

The extended π-conjugated system of 3-(Naphthalen-1-ylmethylene)indolin-2-one, which encompasses the indolinone and naphthalene ring systems linked by a double bond, is expected to give rise to strong absorptions in the UV-Vis region. The spectrum would likely exhibit multiple absorption bands corresponding to π → π* and n → π* electronic transitions. A study on the closely related compound, 3-(Naphthalen-1-ylimino)indolin-2-one, reported a maximum absorption at 234 nm. Similar absorption characteristics would be expected for 3-(Naphthalen-1-ylmethylene)indolin-2-one, with the exact λmax values providing a unique electronic fingerprint of the compound.

Table 4: Expected UV-Vis Absorption Data for 3-(Naphthalen-1-ylmethylene)indolin-2-one

| Electronic Transition | Expected Wavelength Range (nm) |

| π → π | 200-400 |

| n → π | 300-500 |

Note: The expected wavelength ranges are general and the actual λmax values would need to be determined experimentally.

Chromatographic Methodologies for Purity and Quantitative Determination (UPLC, HPLC)

Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are essential for assessing the purity of a compound and for its quantitative determination in various matrices. These methods separate the components of a mixture based on their differential interactions with a stationary phase and a mobile phase.

The development and validation of a robust and reliable analytical method are critical for the accurate quantification of 3-(Naphthalen-1-ylmethylene)indolin-2-one. Method development involves the optimization of various chromatographic parameters, including the choice of the column (stationary phase), the composition of the mobile phase, the flow rate, and the detection wavelength.

A UPLC method was developed and validated for the analysis of the structurally similar compound "3-(Naphthalen-1-ylimino)indolin-2-one". This method utilized a C18 stationary phase and an isocratic mobile phase consisting of methanol (B129727) and water (70:30 v/v). Detection was carried out at 234 nm. The validation of this method, in accordance with ICH guidelines, demonstrated its linearity, accuracy, precision, sensitivity, and specificity. The lower limits of detection (LOD) and quantitation (LOQ) were determined to be 0.81 µg/mL and 2.5 µg/mL, respectively, with coefficients of variation below 2%.

Given the structural similarities, a similar UPLC or HPLC method could likely be adapted and validated for the analysis of 3-(Naphthalen-1-ylmethylene)indolin-2-one. The validation process would involve a rigorous assessment of the method's performance characteristics to ensure that it is suitable for its intended purpose.

Table 5: Example of UPLC Method Parameters for a Structurally Related Compound

| Parameter | Condition |

| Instrument | Waters Acquity™ UPLC system |

| Column | C18 BEH (1.7 µm, 2.1 × 50 mm) |

| Mobile Phase | Methanol:Water (70:30, v/v), isocratic |

| Flow Rate | Optimized for separation |

| Detection Wavelength | 234 nm |

| Linearity (R²) | 0.9998 |

| LOD | 0.81 µg/mL |

| LOQ | 2.5 µg/mL |

Source: Data from a study on "3-(Naphthalen-1-ylimino)indolin-2-one".

Comprehensive Investigations into the Biological Activities of 3 Naphthalen 1 Ylmethylene Indolin 2 One and Its Analogues

Antimicrobial Activity Spectrum

Derivatives of the indolin-2-one and naphthalene (B1677914) families have been investigated for their ability to combat microbial infections. The unique structural combination in 3-(naphthalen-1-ylmethylene)indolin-2-one and related compounds has been shown to be effective against a variety of bacterial and fungal pathogens.

Antibacterial Efficacy Against Diverse Bacterial Strains (Gram-positive and Gram-negative)

The indolin-2-one nucleus is a versatile scaffold for developing agents with significant antibacterial properties. nih.gov Research into a related compound, 3-(Naphthalen-1-ylimino)indolin-2-one, which is derived from 1H-indole-2,3-dione (isatin), has demonstrated notable antimicrobial activity. nih.govresearchgate.net This compound showed efficacy against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus. nih.gov Furthermore, it exhibited even greater activity against Gram-negative bacteria, including E. coli and Acinetobacter baumannii. nih.gov

Analogues, specifically 3-alkylidene-2-indolone derivatives, have also shown promising antibacterial effects against both Gram-positive and Gram-negative bacteria. nih.gov For instance, certain derivatives displayed high activity against three Gram-positive strains: Staphylococcus aureus ATCC 6538, Staphylococcus aureus 4220, and Methicillin-resistant Staphylococcus aureus (MRSA) ATCC 43300, with Minimum Inhibitory Concentration (MIC) values as low as 0.5 μg/mL. nih.gov Other research has highlighted that various 3-substituted indole (B1671886) derivatives possess a strong affinity for proteins and nucleic acids, which can impede DNA replication and protein synthesis in bacteria. researchgate.net Studies on other isatin-based Schiff bases have also confirmed broad-spectrum pharmacological properties, including antimicrobial effects. researchgate.net

| Compound Class/Derivative | Bacterial Strain | Activity/Result | Source |

|---|---|---|---|

| 3-(Naphthalen-1-ylimino)indolin-2-one | Bacillus subtilis (Gram-positive) | Active | nih.gov |

| 3-(Naphthalen-1-ylimino)indolin-2-one | Staphylococcus aureus (Gram-positive) | Active | nih.gov |

| 3-(Naphthalen-1-ylimino)indolin-2-one | E. coli (Gram-negative) | Good activity | nih.gov |

| 3-(Naphthalen-1-ylimino)indolin-2-one | Acinetobacter baumannii (Gram-negative) | Good activity | nih.gov |

| 3-alkylidene-2-indolone derivatives (e.g., 10f, 10g, 10h) | Staphylococcus aureus ATCC 6538, 4220; MRSA ATCC 43300 (Gram-positive) | High activity (MIC = 0.5 μg/mL) | nih.gov |

| 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one (3k) | MRSA ATCC 43300 | Low MIC (0.98 μg/mL) | nih.gov |

Antifungal Efficacy Against Fungal Pathogens

The naphthalene ring is a structural component found in many compounds with potent antifungal properties. nih.govnih.gov Marketed antifungal drugs like Tolnaftate and Naftifine contain the naphthalene moiety and function by inhibiting key enzymes in the fungal ergosterol (B1671047) biosynthesis pathway. ijpsjournal.com

Derivatives of 3-benzylidene-indolin-2-one have demonstrated consistent fungicidal activity against a range of dermatophyte species, which are fungi that cause superficial skin infections. nih.govresearchgate.net In one study, this compound was effective against clinical isolates of Trichophyton mentagrophytes, Trichophyton rubrum, Microsporum gypseum, Microsporum canis, and Epidermophyton floccosum, with MICs ranging from 0.25 to 8 mg/L. nih.govresearchgate.net The compound's efficacy was also noted against Candida species, indicating a broad-spectrum potential. nih.gov Similarly, other 3-alkylidene-2-indolone derivatives have exhibited moderate antifungal activity. nih.gov

| Compound Class/Derivative | Fungal Pathogen | Activity/Result (MIC) | Source |

|---|---|---|---|

| 3-Benzylideneindolin-2-one | Trichophyton mentagrophytes | 0.25 - 8 mg/L | nih.govresearchgate.net |

| 3-Benzylideneindolin-2-one | Trichophyton rubrum | 0.25 - 8 mg/L | nih.govresearchgate.net |

| 3-Benzylideneindolin-2-one | Microsporum gypseum | 0.25 - 8 mg/L | nih.govresearchgate.net |

| 3-Benzylideneindolin-2-one | Microsporum canis | 0.25 - 8 mg/L | nih.govresearchgate.net |

| 3-Benzylideneindolin-2-one | Epidermophyton floccosum | 0.25 - 8 mg/L | nih.govresearchgate.net |

| 3-Benzylideneindolin-2-one | Candida species | 2 - 8 mg/L | nih.gov |

| 3-alkylidene-2-indolone derivative (XII) | Various fungi | Moderate activity | nih.gov |

Anticancer and Antiproliferative Research

The indolin-2-one scaffold is a privileged structure in the design of kinase inhibitors for cancer therapy. nih.gov These compounds can interact with various intracellular targets, including protein kinases, to inhibit cancer cell proliferation. nih.gov Naphthalene derivatives have also been reported as potent anticancer agents, acting as inhibitors of crucial cellular components like topoisomerase and microtubules. nih.gov

Inhibition of Receptor Tyrosine Kinases (RTKs)

3-Substituted indolin-2-ones have been specifically designed and synthesized as a novel class of tyrosine kinase inhibitors. nih.govacs.org By modifying the substituent at the C-3 position, researchers have developed compounds that show selective inhibition of ligand-dependent autophosphorylation of various RTKs at submicromolar levels. nih.govacs.org It is suggested that these compounds may function by binding in the ATP binding pocket of the RTKs. nih.govacs.org The vascular endothelial growth factor receptor (VEGFR) is a key RTK family member that plays a crucial role in angiogenesis, the formation of new blood vessels that tumors need to grow. researchgate.net

Targeting the VEGF/VEGFR-2 signaling pathway is a primary strategy for inhibiting angiogenesis and halting tumor progression. mdpi.com The indolin-2-one nucleus is recognized as a promising pharmacophore that can bind to the ATP active pocket of VEGFR-2. mdpi.com

Specifically, indolinone derivatives have been synthesized and characterized that can differentially block the kinase activity of VEGFR-3, which is primarily involved in lymphangiogenesis, over VEGFR-2. nih.gov For example, 3-(4-dimethylamino-naphthalen-1-ylmethylene)-1,3-dihydro-indol-2-one was among the indolinones characterized for this differential inhibition. nih.gov Other research has identified 3-substituted indolin-2-ones with propionic acid functionality as potent inhibitors of VEGFR-2, with some compounds showing IC₅₀ values at the nanomolar level. nih.gov For instance, one such compound demonstrated an IC₅₀ value of 20 nM against VEGFR-2. nih.gov A separate study on a newly designed naphthalene analog, compound 7, found that it inhibited the VEGFR-2 enzyme with an IC₅₀ value of 37 nM. nih.gov

| Compound/Derivative | Target | Inhibitory Concentration (IC₅₀) | Source |

|---|---|---|---|

| 3-(4-dimethylamino-naphthalen-1-ylmethylene)-1,3-dihydro-indol-2-one | VEGFR-3 | Preferential inhibition over VEGFR-2 | nih.gov |

| Indolin-2-one derivative (Compound 1) | VEGF-R2 | 20 nM | nih.gov |

| Naphthalene analog (Compound 7) | VEGFR-2 | 37 nM | nih.gov |

| Indoline-2-one derivative (10g) | VEGFR-2 | 0.087 µM | mdpi.com |

| Indoline-2-one derivative (17a) | VEGFR-2 | 0.078 µM | mdpi.com |

Aberrations in Fibroblast Growth Factor Receptors (FGFR1-4) have been identified in approximately 5-10% of all human cancers. nih.gov Consequently, FGFR inhibitors have been developed and approved for treating specific types of cancers that harbor these genetic alterations. nih.govnih.gov

Research has shown that certain 3-substituted indolin-2-ones can act as catalytic inhibitors of FGFRs in addition to VEGFRs and Platelet-Derived Growth Factor Receptors (PDGFRs). nih.gov A study identified a compound (referred to as compound 1) that inhibited FGF-R1 tyrosine kinase activity with an IC₅₀ value of 30 nM. nih.gov This demonstrates that the indolin-2-one scaffold can be tailored to inhibit multiple RTKs involved in cancer progression, highlighting its potential as a lead structure for the development of multi-targeted anticancer agents.

Platelet-Derived Growth Factor Receptors (PDGFRs)

The 3-substituted indolin-2-one framework is a well-established pharmacophore for the inhibition of receptor tyrosine kinases (RTKs), including Platelet-Derived Growth Factor Receptors (PDGFRs). acs.org PDGFRs are key regulators of cellular processes such as growth, proliferation, and migration, and their dysregulation is implicated in various diseases, notably cancer. nih.govnih.gov The binding of a PDGF ligand induces receptor dimerization and activation of the intracellular kinase domain through autophosphorylation. nih.govharvard.edu

Compounds based on the indolin-2-one scaffold can act as competitive inhibitors in the ATP-binding pocket of the kinase domain, preventing this phosphorylation cascade. acs.org Structure-activity relationship studies have shown that modifications at the C-3 position of the indolin-2-one ring are crucial for determining potency and selectivity. acs.org For instance, the introduction of an extended side chain at this position has been shown to confer high potency and selectivity against PDGFR. acs.org A small library of oxindole (B195798) analogues containing a pentafluorosulfanyl group demonstrated that one derivative exhibited potent inhibition of PDGFRα in the nanomolar range. nih.gov Specifically, compound 11 (from the study) showed an IC₅₀ of 98 nM against PDGFR2. nih.gov While direct inhibitory data for 3-(naphthalen-1-ylmethylene)indolin-2-one on PDGFRs is not specified in the reviewed literature, its structural similarity to known potent inhibitors suggests it is a strong candidate for such activity. The naphthalene moiety represents a significant lipophilic extension at the C-3 position, aligning with the structural requirements for potent kinase inhibition. acs.org

Modulation of Other Cancer-Related Molecular Targets (e.g., Tubulin, Histone Deacetylase)

Beyond receptor tyrosine kinases, the versatile indolin-2-one scaffold has been explored for its potential to modulate other critical cancer-related targets, including tubulin and histone deacetylases (HDACs).

Tubulin: Tubulin is the protein subunit of microtubules, which are essential for cell division, motility, and intracellular transport. Agents that interfere with tubulin polymerization are among the most effective classes of anticancer drugs. Molecular docking studies have been performed on indolin-2-one derivatives linked to a 1,2,3-triazole moiety to evaluate their potential as tubulin inhibitors, suggesting this scaffold can be adapted to target the tubulin protein. researchgate.net

Histone Deacetylase (HDAC): HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression. google.com The inhibition of HDACs can induce cell cycle arrest, differentiation, and apoptosis in tumor cells, making them a validated target for cancer therapy. google.com HDACs often exist in multi-protein complexes that include other enzymes, such as histone demethylases. nih.gov Research has shown an intimate functional link between histone deacetylase and demethylase activities, which can be co-targeted. nih.gov While direct studies on 3-(naphthalen-1-ylmethylene)indolin-2-one as an HDAC inhibitor were not found, the broader family of indole-containing compounds has been investigated for this activity, indicating the potential for developing such inhibitors from this structural class. mdpi.com

In Vitro Cytotoxicity and Antiproliferative Mechanisms

A significant body of research has demonstrated the potent in vitro cytotoxicity of indolin-2-one analogues across a range of human cancer cell lines. The primary mechanisms underlying this antiproliferative activity often involve the induction of apoptosis and cell cycle arrest.

Novel series of indolin-2-one derivatives have been synthesized and evaluated for their cytotoxic effects. For example, certain derivatives showed significant cytotoxicity against hepatocellular carcinoma (HepG-2) and breast cancer (MCF-7) cell lines. mdpi.com Compound 9 from one such study, featuring a chlorine substitution, was particularly potent against HepG2 cells with an IC₅₀ value of 2.53 µM. mdpi.com This compound was found to induce apoptosis and cause cell cycle arrest. mdpi.com Another series of (E)-benzo[d]imidazol-2-yl)methylene)indolin-2-one derivatives also displayed significant cytotoxic activity. nih.gov The most active compound from this series, 8l , was highly effective against MDA-MB-231 (breast cancer) and 4T1 (murine breast cancer) cells, with IC₅₀ values of 3.26 µM and 5.96 µM, respectively. nih.gov Further investigation revealed that this compound arrested the cell cycle in the G0/G1 phase and induced apoptosis through the activation of caspase-3 and the modulation of Bax and Bcl-2 protein expression. nih.gov

Similarly, indolin-2-one derivatives linked with 1,2,3-triazoles have been shown to be moderately to highly cytotoxic against various cancer cell lines, inducing caspase-dependent apoptosis. researchgate.net The cytotoxic potential is clearly a hallmark of this class of compounds, with specific substitutions on the indolin-2-one core dictating the potency and the cancer cell lines most affected.

Table 1: In Vitro Cytotoxicity of Selected Indolin-2-one Analogues

| Compound Series/Analogue | Cancer Cell Line | Activity (IC₅₀) | Mechanism of Action | Reference |

|---|---|---|---|---|

| Indolin-2-one with Chlorine Substitution (Compound 9) | HepG-2 (Liver) | 2.53 µM | Apoptosis Induction, Cell Cycle Arrest | mdpi.com |

| Indolin-2-one with Chlorine Substitution (Compound 9) | MCF-7 (Breast) | 7.54 µM | Not specified | mdpi.com |

| (E)-benzo[d]imidazol-2-yl)methylene)indolin-2-one (Compound 8l) | MDA-MB-231 (Breast) | 3.26 µM | G0/G1 Cell Cycle Arrest, Apoptosis (Caspase-3 activation) | nih.gov |

| (E)-benzo[d]imidazol-2-yl)methylene)indolin-2-one (Compound 8l) | 4T1 (Murine Breast) | 5.96 µM | Not specified | nih.gov |

| Indolin-2-one linked 1,2,3-triazole (Compound 6h) | Jurkat (T-cell leukemia) | 4.36 µM | Apoptosis, Cell Cycle Progression Restriction | researchgate.net |

Anti-inflammatory Potential and Mechanisms

The indole nucleus and its derivatives are known to possess significant anti-inflammatory properties. The mechanisms often involve the inhibition of key inflammatory mediators and signaling pathways. For instance, isatin (B1672199), a precursor to many indolin-2-one compounds, inhibits iNOS, COX-2, and TNF-α, which in turn reduces the levels of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in stimulated macrophages. mdpi.com

Studies on various indole derivatives have confirmed this potential. A compound with an N-acylhydrazone scaffold linked to an indole group demonstrated significant anti-inflammatory effects in a carrageenan-induced peritonitis model, reducing leukocyte migration. nih.gov This effect was found to be dependent on the nitric oxide pathway, as it was reversed by an iNOS inhibitor. nih.gov The compound also effectively decreased the levels of pro-inflammatory cytokines, including IL-6, TNF-α, IL-17, and IFN-γ. nih.gov Similarly, simple brominated indoles, such as 6-bromoistain, have been shown to inhibit NO, PGE2, and TNFα, with evidence suggesting the mechanism involves the inhibition of NF-κB translocation. mdpi.com More complex derivatives combining indole and imidazole[2,1-b]thiazole moieties have also been developed and shown to potently inhibit the release of NO, IL-6, and TNF-α in RAW264.7 cells. rsc.org This collective evidence strongly supports the potential of 3-(naphthalen-1-ylmethylene)indolin-2-one and its analogues as a platform for developing novel anti-inflammatory agents.

Neuroprotective Properties

Derivatives of 3-substituted indolin-2-ones are being investigated for their neuroprotective properties. researchgate.net Neurodegenerative diseases are often associated with oxidative stress, neuroinflammation, and apoptosis, which represent key targets for therapeutic intervention. Indole-based compounds have shown promise in this area. For example, Indole-2-N-methylpropargylamine has been identified as a superior inhibitor of monoamine oxidase B (MAO-B), a critical enzyme target in the treatment of neurodegenerative disorders, compared to clinical drugs like selegiline. mdpi.com

Furthermore, a naphthalene derivative, 3-(naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride, demonstrated significant neuroprotective effects in a mouse model of brain ischemia/reperfusion injury. nih.gov It was shown to suppress apoptosis, reduce inflammation and oxidative stress, and improve neurological outcomes. nih.gov The mechanism involved the upregulation of antioxidant enzymes and the downregulation of inflammatory and apoptotic proteins. nih.gov Given that the 3-(naphthalen-1-ylmethylene)indolin-2-one structure combines both the indole and naphthalene pharmacophores, it holds theoretical potential for neuroprotective activity, targeting pathways of oxidative stress, inflammation, and apoptosis.

Anticonvulsant Activity Profiling

Indole derivatives are recognized for a wide spectrum of biological activities, including anticonvulsant effects. nih.govnih.govresearchgate.net Epilepsy is a chronic neurological disorder, and the search for new antiepileptic drugs with improved efficacy and fewer side effects is ongoing. thieme-connect.de

Research into naphthalene derivatives has provided evidence of their potential as anticonvulsant agents. A study on novel naphthalen-2-yl acetate (B1210297) derivatives showed that several compounds produced a significant delay in the onset of strychnine-induced convulsions in vivo. nih.gov Molecular modeling studies for these compounds suggested a mechanism involving the modulation of the benzodiazepine (B76468) allosteric site on GABA-A receptors, a key inhibitory neurotransmitter receptor in the central nervous system. nih.gov While many different chemical scaffolds are being explored for anticonvulsant activity nih.govmdpi.com, the presence of the naphthalene moiety in 3-(naphthalen-1-ylmethylene)indolin-2-one, combined with the known neurological activity of the indole core, makes it a compound of interest for further anticonvulsant screening.

Antiviral Activity Assessment

The indole and naphthalene cores are both associated with antiviral activity. nih.govresearchgate.netnih.gov Nitrogen-containing scaffolds attached to a naphthalene nucleus have been reported to exhibit strong antiviral action. researchgate.net This is complemented by findings that isatin derivatives, which are precursors to the title compound, also possess antiviral properties. nih.gov

More specific research has focused on naphthalene derivatives as anti-influenza agents. A series of these compounds were synthesized and evaluated, with one 2-aminonaphthalene derivative showing potent antiviral activity against three different subtypes of influenza A virus. nih.gov The mechanism of action was found to involve the inhibition of viral NP and M proteins, which reduced viral replication. nih.gov The compound also mitigated the cellular response to the virus by reducing reactive oxygen species (ROS) accumulation, autophagy, and apoptosis. nih.gov Spirothiazolidinones, which can be synthesized from isatin, are also considered promising antiviral candidates, particularly against the influenza A virus. researchgate.net These findings highlight the potential of 3-(naphthalen-1-ylmethylene)indolin-2-one and its analogues as a basis for the development of new antiviral therapies.

Structure Activity Relationship Sar Studies and Pharmacophore Elucidation

Influence of Naphthalene (B1677914) Substituent Patterns on Biological Efficacy

The naphthalene moiety is a defining feature of 3-(naphthalen-1-ylmethylene)indolin-2-one, contributing significantly to its biological profile, primarily through hydrophobic interactions and its potential for π-π stacking with aromatic residues in target proteins.

Research on analogous structures has demonstrated the critical role of this polycyclic aromatic system. For instance, studies on inhibitors of equilibrative nucleoside transporters (ENTs) showed that replacing the naphthalene moiety with a smaller benzene (B151609) ring led to a complete loss of inhibitory effects on both ENT1 and ENT2. polyu.edu.hk This highlights the necessity of the extended aromatic surface provided by the naphthalene ring for effective binding. Further research has indicated that the addition of a lipophilic naphthalene ring can enhance the ability of molecules to traverse biological membranes. orientjchem.org

In the development of related compounds, such as naphthalenediimide (NDI) derivatives, modifications to the groups attached to the naphthalene core have been a key strategy. nih.govbham.ac.uk While the core scaffold was maintained, altering the spacers and cationic groups attached to the naphthalene system resulted in a range of antiproliferative and antiparasitic activities. nih.govbham.ac.uk This suggests that while the naphthalene ring itself is crucial, its substitution pattern offers a viable handle for fine-tuning biological activity and selectivity. For example, in one study, a dimorpholino-substituted NDI showed superior activity and selectivity against T. brucei compared to other derivatives. nih.gov

Table 1: Impact of Naphthalene Moiety on Biological Activity (Illustrative)

| Compound Analogue | Core Aromatic Moiety | Effect on Biological Activity (Example: ENT Inhibition) | Reference |

|---|---|---|---|

| FPMINT Analogue 1 | Naphthalene | Active inhibitor of ENT1 and ENT2 | polyu.edu.hk |

| FPMINT Analogue 2 | Benzene | Inhibitory effects abolished | polyu.edu.hk |

| FPMINT Analogue 3 | Benzene with meta-chloro substituent | Inhibitory effect on ENT1 restored; no effect on ENT2 | polyu.edu.hk |

Critical Role of Substitutions at the C-3 Position of the Indolin-2-one Ring

The C-3 position of the indolin-2-one ring is a hotspot for synthetic modification and a critical determinant of biological activity. The exocyclic methylene (B1212753) bridge at this position introduces a rigid connection to the naphthalene ring and presents a key point for interaction within a target's binding site. The inherent chemical reactivity of the indole (B1671886) C-3 position makes it a focal point for derivatization. quora.comnih.gov

Indolin-2-one derivatives featuring heterocyclic methylene substituents at the C-3 position have been identified as potent inhibitors of receptor tyrosine kinases (RTKs). nih.gov The substituents attached to this methylene group have a significant impact on inhibitory activity. nih.gov For example, studies on 3-substituted-indolin-2-ones as anti-inflammatory agents revealed that the nature of the substituent on the phenyl ring attached at C-3 dictated the potency. mdpi.com Specifically, derivatives with ortho- and meta-hydroxyl groups on the phenyl ring demonstrated a fifty percent suppression of nitric oxide production at lower concentrations compared to those with other electronegative groups. mdpi.com

Furthermore, attaching different functional groups at this position can drastically alter the therapeutic application. Coupling a 7-chloroquinoline (B30040) moiety to the 3-methylene-substituted indolinone scaffold, for instance, led to a significant enhancement in antiplasmodial activity. researchgate.net This underscores the pivotal role of the C-3 substituent in directing the molecule towards specific biological targets and modulating its efficacy.

Table 2: Influence of C-3 Position Substituents on Anti-Inflammatory Activity

| Compound (3-substituted-indolin-2-one) | Substituent at C-3 Position | Effect on Nitric Oxide Secretion (IC₅₀) | Reference |

|---|---|---|---|

| Derivative 1 | meta-OH substituted phenyl | ~20 µM | mdpi.com |

| Derivative 2 | ortho-OH substituted phenyl | ~20 µM | mdpi.com |

| Derivative 3 | Phenyl with other electronegative groups (Cl, Br, CF₃) | ~40 µM | mdpi.com |

Impact of Modifications on the Indolin-2-one Nitrogen Atom

The nitrogen atom of the indolin-2-one ring, specifically the hydrogen atom at the N-1 position, is a crucial functional group that often participates in hydrogen bonding with target proteins. The presence of this N-H group is a common feature in many kinase inhibitors, where it acts as a hydrogen bond donor to anchor the molecule in the ATP-binding pocket.

Modification at this position, such as replacing the hydrogen with an alkyl or aryl group, can have profound effects on the compound's properties. N-substitution can influence solubility, metabolic stability, and the molecule's ability to form key hydrogen bonds. For example, the design of N-substituted 5-carboxamide-isatin compounds was a strategy employed to develop inhibitors for the SARS CoV 3CLpro protease. nih.gov While the N-H indole is a strong nucleophile at the C-3 position, its reactivity and subsequent biological interactions can be modulated by substitution on the nitrogen. nih.gov The choice between an N-H (hydrogen bond donor) and an N-R group (which removes donation capability but can introduce other favorable interactions or improve pharmacokinetic properties) is a key consideration in the design of indolin-2-one-based therapeutic agents.

Identification of Key Pharmacophoric Features for Target Interaction

A pharmacophore model for the 3-(naphthalen-1-ylmethylene)indolin-2-one scaffold can be constructed by identifying the essential structural features required for biological activity. These features are deduced from SAR studies and computational modeling.

The key pharmacophoric features include:

A Hydrogen-Bonding Unit: The indolin-2-one core contains a lactam moiety. The N-H group serves as a hydrogen bond donor, and the adjacent carbonyl oxygen (C=O) acts as a hydrogen bond acceptor. This "donor-acceptor" pair is critical for anchoring the molecule to hinge regions of many protein kinases. farmaceut.org

A Hydrophobic Aromatic Region: The naphthalene ring provides a large, planar, and lipophilic surface. This region is crucial for engaging in hydrophobic and π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in the binding pocket. polyu.edu.hk

A Rigid Linker: The exocyclic C=C double bond at the C-3 position provides conformational rigidity, locking the relative orientation of the indolin-2-one and naphthalene rings. This defined geometry is often essential for fitting into a specific binding site.

Aromatic Ring B: The benzene ring of the indolin-2-one core also contributes to hydrophobic interactions and can be substituted to modulate electronic properties and explore further binding interactions.

These elements collectively define the molecule's ability to recognize and bind to its biological target, making them the foundation for designing new derivatives with improved potency and selectivity. nih.govgrafiati.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

QSAR modeling provides a mathematical framework to correlate the structural or physicochemical properties of a series of compounds with their biological activity. researchgate.net For derivatives of 3-(naphthalen-1-ylmethylene)indolin-2-one, QSAR can be a powerful tool to predict the efficacy of novel, unsynthesized analogues, thereby guiding synthetic efforts.

The development of a QSAR model typically involves the following steps:

Data Set Compilation: A series of analogue compounds with their corresponding measured biological activities (e.g., IC₅₀ values) is collected.

Descriptor Calculation: A wide range of molecular descriptors is calculated for each compound. These can include electronic (e.g., dipole moment), topological (e.g., connectivity indices), steric (e.g., molecular volume), and hydrophobic parameters. researchgate.net

Model Generation: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation that links the most relevant descriptors to biological activity. nih.gov

Validation: The model's predictive power is rigorously tested using internal validation (e.g., cross-validation, Q²) and external validation with a set of compounds not used in model generation (test set R²). nih.gov

QSAR studies on related indole and isatin (B1672199) derivatives have successfully identified key descriptors that govern their inhibitory activity against targets like the SARS-CoV 3CLpro. nih.gov For the 3-(naphthalen-1-ylmethylene)indolin-2-one class, a robust QSAR model could reveal, for example, that high activity is correlated with specific electronic properties on the naphthalene ring and a certain range of molecular volume, providing a predictive blueprint for future drug design. researchgate.net

Molecular Mechanism and Cellular Pathway Investigations

Identification and Validation of Molecular Targets

Research into the class of 3-substituted indolin-2-ones has identified several key molecular targets, primarily within the protein kinase family. These compounds are recognized as a significant class of tyrosine kinase inhibitors. nih.govacs.org

Structure-activity relationship studies have shown that the nature of the substituent at the C3-position dictates the selectivity for different receptor tyrosine kinases (RTKs). nih.govacs.org Specifically, derivatives with an extended side chain, such as the naphthalene (B1677914) group in 3-(Naphthalen-1-ylmethylene)indolin-2-one, have demonstrated high potency and selectivity against the Platelet-Derived Growth Factor (PDGF) and Vascular Endothelial Growth Factor (VEGF/Flk-1) receptors. nih.govacs.org Furthermore, 3-(substituted benzylidenyl)indolin-2-ones with bulky groups have shown high selectivity for the Epidermal Growth Factor (EGF) and Her-2 receptors. nih.govacs.org

Other potential targets for this class of compounds include the non-receptor tyrosine kinase p60c-Src and the enzyme Thioredoxin Reductase (TrxR). nih.govnih.gov The inhibition of TrxR by certain indolin-2-one derivatives has been shown to be specific over other antioxidant enzymes like glutathione (B108866) reductase. nih.gov

Table 1: Potential Molecular Targets for 3-(Naphthalen-1-ylmethylene)indolin-2-one based on its Chemical Class

| Target Type | Specific Target | Implied Function | Source |

|---|---|---|---|

| Receptor Tyrosine Kinase (RTK) | VEGFR (Flk-1) | Angiogenesis, Cell Proliferation | nih.govacs.org |

| Receptor Tyrosine Kinase (RTK) | PDGFR | Cell Growth, Proliferation | nih.govacs.org |

| Receptor Tyrosine Kinase (RTK) | EGFR | Cell Growth, Survival | nih.govacs.org |

| Receptor Tyrosine Kinase (RTK) | Her-2 | Cell Proliferation | nih.govacs.org |

| Non-Receptor Tyrosine Kinase | p60c-Src | Signal Transduction, Cell Migration | nih.gov |

Elucidation of Cellular Signaling Pathway Modulation (e.g., Akt, MAPK, NF-κB)

The molecular targets identified for the indolin-2-one class are critical upstream components of major cellular signaling cascades. Inhibition of these targets by compounds such as 3-(Naphthalen-1-ylmethylene)indolin-2-one is expected to modulate these downstream pathways.

Akt Pathway: Receptor tyrosine kinases like VEGFR, PDGFR, and EGFR directly activate the PI3K/Akt signaling pathway, which is central to promoting cell survival and proliferation. By inhibiting these RTKs, indolin-2-one derivatives can effectively suppress Akt activation.

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes JNK and p38, is another crucial downstream effector of RTKs. nih.gov Inhibition of RTKs would disrupt this signaling axis. Furthermore, studies on specific indolin-2-one compounds that inhibit TrxR have shown a resulting increase in oxidative stress, which in turn leads to the activation of the ASK1-p38 and JNK MAPK signaling pathways, ultimately promoting apoptosis. nih.gov

NF-κB Pathway: The Nuclear Factor-κB (NF-κB) pathway is a key regulator of inflammation, and some indolin-2-one analogues have demonstrated a suppressive effect on NF-κB signaling. nih.gov This anti-inflammatory activity is a significant area of investigation for this class of compounds.

Table 2: Modulated Cellular Signaling Pathways

| Pathway | Upstream Regulator(s) | Consequence of Modulation | Source |

|---|---|---|---|

| PI3K/Akt | VEGFR, PDGFR, EGFR | Inhibition of cell survival and proliferation signals | youtube.com |

| MAPK (p38, JNK) | RTKs, ASK1 (via TrxR inhibition) | Modulation of cell stress responses and apoptosis | nih.gov |

Mechanistic Insights into Enzyme and Receptor Inhibition

The primary mechanism by which 3-substituted indolin-2-ones inhibit receptor tyrosine kinases is through competitive binding at the ATP-binding pocket of the enzyme. nih.govacs.org Crystallographic data of related compounds confirm this mode of action. acs.org By occupying the site where ATP would normally bind, these inhibitors prevent the phosphorylation of the kinase and its downstream substrates, effectively blocking the signal transduction cascade at its origin. nih.govacs.orgyoutube.com

For other enzyme targets, the mechanism may differ. In the case of Thioredoxin Reductase, inhibition by indolin-2-one compounds is thought to occur via targeting of the selenocysteine (B57510) residue within the enzyme's highly accessible C-terminal active site. nih.gov

Exploration of Interactions with Biological Macromolecules (e.g., DNA, Proteins)

The biological activity of 3-(Naphthalen-1-ylmethylene)indolin-2-one is predicated on its interaction with various macromolecules.

Proteins: The principal protein interactions are with the kinase domains of RTKs and other enzymes, as detailed previously. nih.govacs.org The binding is specific to the ATP-binding pocket, a well-defined hydrophobic cleft. acs.org Additionally, like many small molecule drugs, these compounds can bind to abundant serum proteins. Studies on a structurally similar arylidene indolin-2-one showed considerably strong binding to Bovine Serum Albumin (BSA). nih.gov

DNA: The potential for direct interaction with DNA is also considered. While some arylidene indolin-2-ones have shown moderate DNA binding activity, the planar aromatic system of the naphthalene moiety suggests a potential for intercalation. nih.gov Naphthalene-based compounds with different core structures have been shown to bind to DNA through intercalation, with intrinsic binding constants indicating a strong interaction. nih.gov This mode of binding involves the insertion of the planar naphthalene ring system between the base pairs of the DNA double helix.

Analysis of Molecular Pathways Associated with Disease Progression

The modulation of the molecular targets and pathways discussed above has direct implications for various disease states, particularly cancer and neurodegenerative disorders.

Cancer: The inhibition of RTKs such as VEGFR, PDGFR, and EGFR is a validated strategy in oncology. mdpi.com These kinases drive tumor growth, proliferation, and angiogenesis (the formation of new blood vessels that supply the tumor). youtube.com By blocking these pathways, 3-(Naphthalen-1-ylmethylene)indolin-2-one and related compounds can function as anti-cancer agents. nih.gov The induction of apoptosis through the TrxR-MAPK pathway further contributes to their potential anti-tumor effects. nih.gov

Neurodegenerative Diseases: Chronic neuroinflammation is a key pathological feature of conditions like Alzheimer's disease. nih.gov Pathways involving NF-κB are central to this inflammatory response. The ability of indole (B1671886) derivatives to modulate NF-κB and other kinase pathways suggests their potential as therapeutic agents for neurodegenerative diseases. nih.govmdpi.com Furthermore, enzymes such as Indoleamine-2,3-dioxygenase (IDO1), a target for some indole derivatives, are implicated in the progression of Alzheimer's by contributing to chronic inflammation and the generation of neurotoxic metabolites. nih.govnih.gov Indole-based compounds are actively being investigated as multi-target agents for Alzheimer's disease, aiming to inhibit enzymes like cholinesterases and monoamine oxidases while also providing neuroprotection. nih.govrsc.org

Computational Chemistry and in Silico Modeling Approaches in Drug Discovery

Molecular Docking for Ligand-Receptor Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, typically a protein or enzyme. This method estimates the binding affinity and analyzes the interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex.

For 3-(Naphthalen-1-ylmethylene)indolin-2-one, a typical molecular docking workflow would involve:

Target Selection: Identifying a biologically relevant protein target. Indolin-2-one scaffolds are known to interact with various kinases, such as VEGFR, FGFR, and PDGFR, as well as other enzymes.

Preparation: Preparing the 3D structures of both the ligand (3-(Naphthalen-1-ylmethylene)indolin-2-one) and the receptor. This includes adding hydrogen atoms, assigning charges, and defining the binding site or "grid box" on the receptor.

Docking Simulation: Using software like AutoDock, Glide, or GOLD to systematically sample conformations of the ligand within the receptor's active site.

Scoring and Analysis: The software calculates a docking score, usually expressed in kcal/mol, which estimates the binding free energy. A lower score typically indicates a more favorable binding interaction. The resulting poses are analyzed to identify key amino acid residues that interact with the indolinone core, the naphthalene (B1677914) ring, and the linking methylene (B1212753) group.

While specific docking studies for 3-(Naphthalen-1-ylmethylene)indolin-2-one are not published, studies on structurally similar indolin-2-one derivatives against various kinases have demonstrated the importance of the oxindole (B195798) moiety in forming critical hydrogen bonds with the hinge region of the kinase active site. The naphthalene group would be expected to form hydrophobic and π-stacking interactions within the binding pocket.

Density Functional Theory (DFT) for Electronic Structure and Spectroscopic Data Correlation

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. It is valuable for understanding a molecule's intrinsic properties and for correlating theoretical data with experimental spectroscopic results.

A DFT analysis of 3-(Naphthalen-1-ylmethylene)indolin-2-one would typically calculate:

Optimized Geometry: Determining the most stable 3D conformation of the molecule.

Frontier Molecular Orbitals (FMOs): Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.

Molecular Electrostatic Potential (MEP): Mapping the electrostatic potential onto the electron density surface to identify nucleophilic (electron-rich, negative potential) and electrophilic (electron-poor, positive potential) regions. This is useful for predicting sites of interaction.

Spectroscopic Properties: Simulating vibrational frequencies (IR and Raman) and electronic transitions (UV-Vis) to aid in the interpretation of experimental spectra.

| DFT Parameter | Predicted Information for 3-(Naphthalen-1-ylmethylene)indolin-2-one |

| HOMO-LUMO Gap | Indicates chemical stability and reactivity. A smaller gap suggests higher reactivity. |

| MEP Surface | The carbonyl oxygen of the indolinone ring would be a region of negative potential (hydrogen bond acceptor), while the N-H group would be a region of positive potential (hydrogen bond donor). |

| Vibrational Frequencies | Predicts characteristic IR peaks, such as the C=O and N-H stretching frequencies, which can be compared with experimental data for structural confirmation. |

Pharmacokinetic and Pharmacodynamic (ADME) Predictions

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions are used to assess the drug-like properties of a compound. These models use the chemical structure to forecast its pharmacokinetic behavior in the body, helping to identify potential liabilities early in the drug discovery process.

For 3-(Naphthalen-1-ylmethylene)indolin-2-one, various online tools and software (e.g., SwissADME, pkCSM) would be used to predict key parameters. While specific data is unavailable for this compound, general predictions for similar aromatic, heterocyclic structures are often performed.

| ADME Parameter | Description | Predicted Behavior (Hypothetical) |

| Lipophilicity (LogP) | The octanol-water partition coefficient, indicating solubility. | Expected to be high due to the large aromatic naphthalene and indolinone systems, potentially impacting solubility. |

| Aqueous Solubility (LogS) | Predicts how well the compound dissolves in water. | Likely to be poorly soluble, a common challenge for flat, aromatic molecules. |

| Human Intestinal Absorption (HIA) | Percentage of the compound absorbed from the gut. | Potentially good, as many small molecule inhibitors show high passive absorption. |

| Blood-Brain Barrier (BBB) Penetration | Predicts if the compound can cross into the central nervous system. | Variable; depends on factors like size, polarity, and specific transporters. |

| CYP450 Inhibition | Predicts interaction with cytochrome P450 enzymes, which are key for drug metabolism. | The large aromatic surface area creates a potential for inhibition of one or more CYP isoforms. |

| Lipinski's Rule of Five | A set of rules to evaluate drug-likeness and potential for oral bioavailability. | Likely to be compliant or borderline, depending on the exact calculated LogP. |

Virtual Screening and Lead Optimization Strategies

Virtual screening is a computational method used to search large libraries of compounds to identify those that are most likely to bind to a drug target. If 3-(Naphthalen-1-ylmethylene)indolin-2-one were identified as a "hit" from such a screen, it would serve as a starting point for lead optimization.

Lead optimization strategies would involve computationally guided modifications to the structure of 3-(Naphthalen-1-ylmethylene)indolin-2-one to improve its properties:

Potency Enhancement: Modifying substituents on the naphthalene or indolinone rings to form additional favorable interactions with the target, as suggested by docking models.

Selectivity Improvement: Altering the structure to favor binding to the desired target over off-targets, thereby reducing potential side effects.

ADME Property Optimization: Making chemical changes to improve solubility, reduce metabolic liabilities, or enhance permeability. For example, adding polar groups could improve solubility.

Molecular Dynamics Simulations for Conformational and Interaction Analysis

Molecular Dynamics (MD) simulations provide detailed information about the dynamic behavior of a ligand-receptor complex over time. An MD simulation of 3-(Naphthalen-1-ylmethylene)indolin-2-one bound to its target would offer insights that static docking cannot.

The process involves:

Placing the docked complex in a simulated physiological environment (a box of water molecules and ions).

Calculating the forces on all atoms and simulating their movements over a set period (typically nanoseconds to microseconds).

Analyzing the trajectory to understand the stability of the complex and the nature of the interactions.

| MD Analysis Metric | Information Gained |

| Root-Mean-Square Deviation (RMSD) | Measures the deviation of the ligand and protein backbone from their initial positions. A stable RMSD value over time suggests the complex is stable. |

| Root-Mean-Square Fluctuation (RMSF) | Indicates the fluctuation of individual amino acid residues. High fluctuation in binding site residues could suggest unstable interactions. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and receptor over the simulation time, confirming the stability of key interactions. |

| Binding Free Energy Calculation (MM/PBSA) | A more accurate estimation of the binding affinity by averaging over multiple conformations from the simulation. |

These simulations would validate the binding mode predicted by molecular docking and provide a more realistic picture of the dynamic interactions between 3-(Naphthalen-1-ylmethylene)indolin-2-one and its biological target.

Future Research Directions and Therapeutic Advancement Potential

Rational Design of Novel 3-(Naphthalen-1-ylmethylene)indolin-2-one Analogues

The rational design of new analogues based on the 3-(naphthalen-1-ylmethylene)indolin-2-one core is a primary avenue for future research. This process relies on understanding the structure-activity relationships (SAR) that govern the compound's biological effects. nih.gov By systematically modifying the core structure, researchers can enhance potency, selectivity, and pharmacokinetic properties. acs.org

Key strategies in the rational design of new analogues include:

Scaffold Modification: Alterations to the core indolin-2-one ring or the naphthalene (B1677914) moiety can significantly impact activity. For instance, substituting the naphthalene ring with other aromatic or heteroaromatic systems can modulate the compound's interaction with its biological target. acs.orgnih.gov

Substitution Pattern Analysis: The position and nature of substituents on both the indolin-2-one and naphthalene rings are critical. For example, the addition of electron-donating or electron-withdrawing groups can alter the electronic properties of the molecule, influencing its binding affinity. nih.gov Structure-activity analyses have shown that modifications at the C-3 position of the indolin-2-one ring are particularly important for determining selectivity against various receptor tyrosine kinases (RTKs). acs.orgekb.eg

Fragment-Based Design: This approach involves identifying small molecular fragments that bind to the target protein and then linking them together or growing them to create a more potent lead compound. nih.gov Virtual screening and NMR spectroscopy can be used to identify initial fragments like indolin-2-one that bind to the target, which can then be optimized in silico to design more potent analogues. nih.gov

A study on 3-substituted indolin-2-ones demonstrated how varying the substituent at the C-3 position could achieve selectivity for different RTKs. This highlights the tunability of the scaffold for specific therapeutic targets. acs.org

Table 1: Structure-Activity Relationship Insights for 3-Substituted Indolin-2-one Analogues

| Structural Modification | Target Selectivity | Reference |

|---|---|---|

| 3-[(Five-membered heteroaryl ring)methylidenyl] | High specificity for VEGF (Flk-1) RTK | acs.org |

| 3-(Substituted benzylidenyl) with bulky groups | High selectivity for EGF and Her-2 RTKs | acs.org |

Multi-Targeted Drug Design Strategies Utilizing the Indolin-2-one Scaffold

Complex diseases like cancer often involve multiple signaling pathways, making single-target therapies susceptible to resistance. ekb.egpharmacologyonline.org The indolin-2-one scaffold is exceptionally well-suited for the development of multi-targeted drugs, which can simultaneously inhibit several key proteins involved in disease progression. nih.govekb.eg This polypharmacological approach offers the potential for improved efficacy and a lower likelihood of drug resistance. pharmacologyonline.org

Sunitinib (B231), a well-known anticancer drug, is a prime example of a multi-targeted inhibitor based on the indolin-2-one scaffold. ekb.egnih.gov It effectively inhibits several receptor tyrosine kinases, including VEGFRs and PDGFRs, which are crucial for angiogenesis and tumor growth. ekb.egekb.egoncotarget.com The success of sunitinib has spurred the design of new indolin-2-one derivatives that target a diverse range of proteins. nih.govresearchgate.net

Future multi-targeted strategies could involve:

Kinase Inhibition: Expanding the kinase inhibitory profile beyond VEGFR and PDGFR to include other relevant targets like fibroblast growth factor receptor (FGFR), Fms-like tyrosine kinase-3 (FLT3), and c-Kit. ekb.egnih.gov

Dual-Action Hybrids: Designing molecules that combine the indolin-2-one scaffold with other pharmacophores to hit distinct targets. For example, creating hybrids that inhibit both kinases and other crucial cancer-related enzymes like histone deacetylases (HDACs). researchgate.net

Targeting Resistance Pathways: Developing compounds that inhibit not only the primary target but also proteins involved in downstream resistance mechanisms. For instance, some indolin-2-one derivatives have been found to target thioredoxin reductase (TrxR), an enzyme involved in redox signaling and resistance to oxidative stress. nih.govoncotarget.comucl.ac.uk

Research has shown that certain 3-benzylidene-indolin-2-ones can inhibit multiple tyrosine kinases, making them promising candidates for treating hepatocellular carcinoma. nih.gov Another series of analogues was designed to effectively inhibit VEGFR-2, VEGFR-3, FLT3, Ret, and PDGFR-β kinases, with one compound identified as a promising drug candidate due to its selectivity and safety profile. nih.gov

Advanced Computational Integration for Accelerated Drug Discovery

Computational methods are indispensable tools for accelerating the drug discovery process. In silico techniques like molecular docking, virtual screening, and molecular dynamics simulations allow researchers to predict how compounds like 3-(naphthalen-1-ylmethylene)indolin-2-one and its analogues will interact with their biological targets at a molecular level. nih.govjbcpm.comajchem-a.com This predictive power helps prioritize which compounds to synthesize and test, saving significant time and resources. jbcpm.com

Key applications of computational integration include:

Target Identification and Validation: Identifying and validating new potential targets for the indolin-2-one scaffold.

Virtual Screening: Screening large virtual libraries of compounds to identify those with a high probability of binding to a specific target.

Binding Mode Analysis: Using molecular docking to visualize the precise interactions between a ligand and the amino acid residues in the target's active site. ajchem-a.com This information is crucial for understanding the basis of a compound's activity and for guiding further optimization. nih.gov

ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel analogues to identify candidates with favorable drug-like characteristics early in the discovery pipeline.

For example, molecular docking studies have been used to demonstrate how novel 3-hydrazonoindolin-2-one derivatives could potentially bind to the active site of FMS-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia. nih.gov Similarly, in silico fragment-based screening has successfully led to the discovery of potent indolin-2-one-based DNA gyrase inhibitors. nih.gov

Challenges and Opportunities in Translational Research of Indolin-2-one Derivatives

Translational research aims to bridge the gap between basic scientific discoveries and new clinical therapies ("bench to bedside"). While the indolin-2-one scaffold has yielded successful drugs like sunitinib, significant challenges remain in the clinical development of new derivatives. ekb.egnih.gov

Challenges:

Drug Resistance: A major hurdle in cancer therapy is the development of resistance to treatment. ekb.eg Patients treated with targeted agents like sunitinib often develop resistance over time, limiting the long-term effectiveness of the therapy. ekb.eg

Toxicity and Side Effects: Achieving a therapeutic window where a drug is effective against cancer cells without causing unacceptable harm to healthy tissues is a constant challenge. Optimizing compounds to reduce off-target effects is critical. nih.gov

Pharmacokinetics: Poor bioavailability, rapid metabolism, or unfavorable distribution can prevent a promising compound from being effective in vivo. nih.gov

Tumor Heterogeneity: Tumors are often composed of diverse cell populations, and a drug that is effective against one subclone may not affect others, leading to relapse.

Opportunities:

Overcoming Resistance: Designing next-generation inhibitors that are effective against known resistance mutations or that target alternative pathways to bypass resistance. ekb.eg

Personalized Medicine: Using biomarkers to identify patient populations most likely to respond to a specific indolin-2-one derivative, thereby improving clinical trial success rates and patient outcomes.

Combination Therapies: Combining indolin-2-one-based inhibitors with other anticancer agents (chemotherapy, immunotherapy) could lead to synergistic effects and overcome resistance.

New Therapeutic Areas: While heavily explored in oncology, the diverse biological activities of indolin-2-ones suggest their potential application in other diseases, such as inflammatory conditions, viral infections, and neurodegenerative disorders. mdpi.comnih.gov

Prospects for Preclinical and Therapeutic Lead Optimization

Lead optimization is a critical phase in drug discovery where a promising hit compound is chemically modified to improve its therapeutic properties. nih.gov For derivatives of 3-(naphthalen-1-ylmethylene)indolin-2-one, this process focuses on enhancing efficacy, selectivity, and metabolic stability while minimizing toxicity. nih.gov

Future prospects for lead optimization in this class of compounds include:

Improving Metabolic Stability: Identifying and blocking potential sites of metabolism ("metabolic hot spots") on the molecule can increase its half-life and oral bioavailability. nih.gov

Enhancing Solubility and Polarity: Modifying the structure to increase polarity can improve a compound's pharmacokinetic profile. nih.gov

Structure-Guided Design: Using high-resolution crystal structures of the lead compound bound to its target protein to guide chemical modifications for improved binding and selectivity. acs.org

Developing Prodrugs: Converting the lead compound into a prodrug that is inactive until it is metabolized in the body. This can improve drug delivery to the target site and reduce systemic toxicity.

Successful lead optimization has been demonstrated for a series of indolin-2-one inhibitors of p38α, where blocking a metabolic hot spot and increasing polarity led to non-cytotoxic compounds with improved oral bioavailability in rats. nih.gov Similarly, optimization of an initial hit for Cyclin-dependent protein kinase 8 (CDK8) inhibition resulted in a compound with 13-fold greater potency. nih.gov These examples underscore the potential to transform promising indolin-2-one leads into viable drug candidates through systematic optimization. nih.govoncotarget.com

Q & A

Q. What are the standard synthetic routes for preparing 3-(Naphthalen-1-ylmethylene)indolin-2-one and its derivatives?

Methodological Answer:

- Condensation reaction : React indolin-2-one with naphthaldehyde derivatives (e.g., 1-naphthaldehyde) in acetic acid under reflux (3–12 hours). This forms the core benzylidene-indolin-2-one scaffold .

- N-Alkylation : For derivatives with substituted indole nitrogens, use NaH in DMF at 0°C followed by alkyl halides (e.g., benzyl bromides) to introduce substituents .

- Purification : Employ silica gel column chromatography with ethyl acetate/petroleum ether gradients. Yields vary widely (16–92%) depending on steric and electronic effects .

Q. Which spectroscopic techniques are critical for characterizing 3-(Naphthalen-1-ylmethylene)indolin-2-one derivatives?

Q. How are preliminary antibacterial activities of these compounds assessed?

Methodological Answer:

- MIC assays : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative strains. Include controls like ciprofloxacin .

- Time-kill kinetics : Evaluate bactericidal activity by sampling at 0, 4, 8, and 24 hours post-treatment .

- Structure validation : Ensure purity (>95% by HPLC) and correct stereochemistry before testing .

Advanced Research Questions

Q. How can synthetic yields of low-efficiency derivatives (e.g., <20%) be improved?

Methodological Answer:

- Catalyst optimization : Replace acetic acid with ethylenediamine or piperidine to enhance Schiff base formation .

- Microwave-assisted synthesis : Reduce reaction time from hours to minutes while improving yields .

- Solvent screening : Test polar aprotic solvents (DMF, DMSO) for sterically hindered aldehydes .

Q. What strategies resolve contradictions in biological activity data among structurally similar analogs?

Methodological Answer:

- Reproducibility checks : Re-synthesize compounds and validate structures via 2D NMR (e.g., NOESY for stereochemistry) .

- Bioassay standardization : Control variables like inoculum size, pH, and temperature across labs .

- Metabolite profiling : Use LC-MS to rule out degradation products masking true activity .

Q. How are computational methods integrated into structure-activity relationship (SAR) studies?

Methodological Answer:

- Molecular docking : Screen derivatives against targets (e.g., α-synuclein fibrils) using AutoDock Vina to prioritize substituents .

- DFT calculations : Predict electronic properties (HOMO-LUMO gaps) influencing reactivity at B3LYP/6-31G* level .

- MD simulations : Assess ligand-protein stability over 100 ns trajectories (AMBER force field) .

Q. What advanced modifications enhance selectivity for kinase inhibition?

Methodological Answer:

- Nitroimidazole hybrids : Introduce 5-nitro groups to improve binding to bacterial nitroreductases (MIC ≤0.125 µg/mL for MRSA) .

- Fluorinated substituents : Add 2-fluoroethoxy groups to increase blood-brain barrier penetration (e.g., for neurotargets) .

- Metal chelation : Synthesize Ru³⁺ or Cu²⁺ complexes to enhance antibacterial potency via dual mechanisms .

Data Analysis and Optimization

Q. How are conflicting spectral data (e.g., unexpected NMR shifts) investigated?

Methodological Answer:

Q. What methodologies validate target engagement in cellular assays?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.